Dopamine Transporter (DAT)-Mediated Release – Selectivity Over Serotonin Transporter (SERT)
1-Benzylpiperazine (BZP) demonstrates a clear preference for stimulating dopamine (DA) efflux over serotonin (5-HT) efflux, a property that distinguishes it from the serotonergic piperazine TFMPP. In rat brain synaptosome release assays, BZP was a selective releaser of [³H]MPP⁺ (a DA transporter substrate) with an EC₅₀ of 175 nM, whereas TFMPP was a selective releaser of [³H]5-HT with an EC₅₀ of 121 nM [1]. In contrast, the reference compound MDMA stimulated release of both 5-HT (EC₅₀ = 58 nM) and MPP⁺ (EC₅₀ = 119 nM) [1].
| Evidence Dimension | Transporter-mediated monoamine release (EC₅₀) |
|---|---|
| Target Compound Data | BZP: MPP⁺ (DA) EC₅₀ = 175 nM |
| Comparator Or Baseline | TFMPP: 5-HT EC₅₀ = 121 nM; MDMA: 5-HT EC₅₀ = 58 nM, MPP⁺ EC₅₀ = 119 nM |
| Quantified Difference | BZP selectively releases DA (175 nM), whereas TFMPP selectively releases 5-HT (121 nM); BZP is ~3-fold less potent than MDMA at DA release |
| Conditions | In vitro [³H]neurotransmitter release assays in rat brain synaptosomes |
Why This Matters
This divergent monoamine selectivity directly impacts experimental outcomes in neuropharmacology studies of reward pathways and stimulant mechanisms; BZP cannot be substituted with TFMPP or MDMA for dopamine-focused investigations.
- [1] Baumann, M. H., Clark, R. D., Budzynski, A. G., Partilla, J. S., Blough, B. E., & Rothman, R. B. (2004). Effects of 'Legal X' piperazine analogs on dopamine and serotonin release in rat brain. Annals of the New York Academy of Sciences, 1025, 189–197. View Source
